molecular formula C10H12ClNO2 B2432979 Methyl 2-amino-2-(4-chlorophenyl)propanoate CAS No. 6097-62-7

Methyl 2-amino-2-(4-chlorophenyl)propanoate

Cat. No.: B2432979
CAS No.: 6097-62-7
M. Wt: 213.66
InChI Key: LNNSBLUMVGCJPV-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a chlorine atom at the para position

Scientific Research Applications

Methyl 2-amino-2-(4-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and causes serious eye irritation. Proper safety measures should be taken while handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(4-chlorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 4-chlorophenyl-2-nitropropane, which is subsequently hydrolyzed and esterified to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of catalysts and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-fluorophenyl)propanoate
  • Methyl 2-amino-2-(4-bromophenyl)propanoate
  • Methyl 2-amino-2-(4-methylphenyl)propanoate

Uniqueness

Methyl 2-amino-2-(4-chlorophenyl)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, making it distinct from its analogs .

Properties

IUPAC Name

methyl 2-amino-2-(4-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNSBLUMVGCJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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